molecular formula C8H4ClNO2 B2687942 2-Chloro-3-cyanobenzoic acid CAS No. 1261499-34-6

2-Chloro-3-cyanobenzoic acid

Cat. No.: B2687942
CAS No.: 1261499-34-6
M. Wt: 181.58
InChI Key: AHYJLSYGLUYKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-cyanobenzoic acid can be synthesized through several methods. One common route involves the chlorination of 3-cyanobenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.

Another method involves the nitration of 2-chlorobenzoic acid followed by reduction and subsequent conversion of the nitro group to a cyano group. This multi-step process requires careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyanobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis Reactions: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Reduction: 2-Chloro-3-aminobenzoic acid.

    Hydrolysis: 2-Chloro-3-carboxybenzoic acid.

Scientific Research Applications

2-Chloro-3-cyanobenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Agriculture: It is used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyanobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism of action involves interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The cyano and chlorine groups can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.

    3-Cyanobenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Chloro-4-cyanobenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties.

Uniqueness

2-Chloro-3-cyanobenzoic acid is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

2-chloro-3-cyanobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYJLSYGLUYKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.